2-Ethoxy-1H-1,3-benzodiazole-5-carboxylic acid is a benzimidazole derivative. Benzimidazoles are a significant class of heterocyclic compounds with various applications in scientific research. These compounds are known for their diverse pharmacological and therapeutic properties. [] 2-Ethoxy-1H-1,3-benzodiazole-5-carboxylic acid, in particular, has been investigated for its role in developing angiotensin II receptor antagonists. []
The synthesis of 2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid can be achieved through various methods. One common approach involves the reaction of ethyl 2-amino-4-methylbenzoate with appropriate reagents to form the benzodiazole structure.
This method is advantageous due to its relatively straightforward procedure and good yield of the target compound.
The molecular structure of 2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid can be described as follows:
The structural integrity can be confirmed through various spectroscopic methods:
2-Ethoxy-1H-1,3-benzodiazole-5-carboxylic acid can participate in several chemical reactions:
The reactivity is influenced by the electron-withdrawing nature of the carboxylic acid group and the electron-donating characteristics of the ethoxy group, which modulate the electrophilicity of the aromatic system.
The mechanism of action for compounds like 2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid often involves interaction with biological macromolecules:
Research indicates that modifications in the benzodiazole structure significantly affect binding affinity and biological efficacy against various cancer cell lines .
Relevant analyses such as melting point determination and solubility tests are critical for understanding its behavior in various environments.
2-Ethoxy-1H-1,3-benzodiazole-5-carboxylic acid has several scientific applications:
Research continues to explore its utility in drug development and material science due to its unique structural features and biological properties .
Benzimidazole carboxylic acid derivatives represent a privileged scaffold in modern drug discovery, characterized by their structural versatility and broad spectrum of biological activities. These compounds feature a fused bicyclic system combining benzene and imidazole rings, with the carboxylic acid moiety typically appended at position 5 or 6 of the benzimidazole nucleus. This arrangement creates a pharmacophore capable of diverse molecular interactions, making it highly valuable for designing enzyme inhibitors, receptor modulators, and metal-chelating therapeutic agents. The specific compound 2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid exemplifies this class, incorporating an ethoxy substituent at the 2-position that significantly influences its physicochemical and pharmacological properties [4] [5].
The benzimidazole core serves as a stable aromatic platform that mimics naturally occurring purine bases, enabling efficient binding to biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. This bioisosteric property underpins its incorporation into numerous therapeutic agents targeting critical enzymes and receptors. In anticancer drug development, benzimidazole-5-carboxylic acid derivatives demonstrate remarkable topoisomerase II inhibition by stabilizing the DNA-enzyme cleavage complex, thereby triggering apoptosis in malignant cells. This mechanism is exemplified by transition metal complexes incorporating benzimidazole-5-carboxylic acid ligands, which exhibit enhanced cytotoxicity against human solid tumor cell lines compared to their parent ligands. For instance, copper complexes of structurally related benzimidazole derivatives showed potent activity against bladder (5637), esophageal (KYSE-520), and cervical (SISO) cancer cell lines [3].
Table 1: Structural and Biological Properties of Representative Benzimidazole-5-carboxylic Acid Derivatives
Compound | Biological Activity | Molecular Target | Key Structural Features |
---|---|---|---|
2-Ethoxy-1H-1,3-benzodiazole-5-carboxylic acid | Intermediate for antitumor agents | Topoisomerase II | Ethoxy group at C2, carboxylic acid at C5 |
Copper(II)-benzimidazole-5-carboxylate complex | Antitumor activity (IC₅₀ = 2-10 μM) | DNA-topoisomerase II complex | Carboxylate coordination to copper center |
Dichloro[2-(imidazolyl)-5-nitrobenzimidazole]copper(III) | Potent against 5637, KYSE-520, SISO cell lines | Cellular DNA | Nitro group for enhanced electron affinity |
Beyond oncology, benzimidazole carboxylic acids serve as key intermediates in antihypertensive drugs like candesartan, where the carboxylic acid moiety enables ionic interactions with angiotensin II receptors [6]. The scaffold's synthetic versatility permits strategic modifications at N1, C2, and C5/C6 positions, enabling medicinal chemists to fine-tune pharmacokinetic properties such as solubility, metabolic stability, and membrane permeability. This adaptability is evidenced by the commercial availability of specialized building blocks like 2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid (CAS# 1060705-46-5) for targeted drug synthesis [4] [5].
The strategic incorporation of ethoxy and carboxylic acid groups into heterocyclic frameworks profoundly influences their molecular recognition and drug-like properties. In 2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid, these substituents synergistically govern solubility, target binding, and metal coordination behavior. The ethoxy group (–OCH₂CH₃) at the 2-position introduces steric bulk and moderate lipophilicity while maintaining hydrogen bond acceptor capability through its ether oxygen. This substituent disrupts intermolecular hydrogen bonding at the imidazole N3 position, enhancing metabolic stability against oxidative degradation compared to unsubstituted analogs. In receptor binding contexts, such as angiotensin II antagonists, ethoxy groups contribute to optimal spatial occupation of hydrophobic binding pockets [6] [9].
The carboxylic acid at position 5 serves as a versatile pharmacophoric element with three primary functions:
Table 2: Physicochemical Properties of 2-Ethoxy-1H-1,3-benzodiazole-5-carboxylic Acid
Property | Value | Measurement Method/Data Source |
---|---|---|
CAS Registry Number | 1060705-46-5 | Chemical supplier databases |
Molecular Formula | C₁₀H₁₀N₂O₃ | Elemental analysis |
Molecular Weight | 206.20 g/mol | Calculated from formula |
SMILES Notation | CCOC1=NC2=C(N1)C=C(C=C2)C(=O)O | Canonical representation |
Hydrogen Bond Donors | 2 (NH + COOH) | Structural analysis |
Hydrogen Bond Acceptors | 4 (carbonyl O, ether O, 2× imidazole N) | Structural analysis |
Molecular modeling studies reveal that the carboxylic acid group adopts specific orientations when interacting with biological targets. In benzimidazole-based xanthine oxidase inhibitors, the carboxylate group forms salt bridges with Arg880 and hydrogen bonds with Thr1010 residues. Similarly, the ethoxy group's orientation influences hydrophobic contacts with adjacent residues like Phe914 and Phe1009. This complementary binding profile enhances both affinity (Kᵢ < 1 μM in optimized compounds) and selectivity for target enzymes over structurally similar off-targets . The electron-withdrawing nature of the carboxylic acid also modulates the benzimidazole ring's electron density, particularly affecting the π-conjugation at positions 5 and 6, which can be quantified through Hammett constants (σₘ = 0.37 for m-carboxy substituents) [4] [9].
Table 3: Synthetic Applications of 2-Ethoxy-1H-1,3-benzodiazole-5-carboxylic Acid
Application | Derivative Class | Key Transformation | Pharmacological Use |
---|---|---|---|
Amide formation | Benzimidazolyl carboxamides | Carboxylic acid + amines | Enzyme inhibitors |
Metal complexation | Transition metal complexes | Carboxylate coordination | Antitumor agents |
Esterification | Alkyl esters (methyl, ethyl) | Fischer esterification | Prodrug development |
Nucleophilic substitution | Pyridinium benzimidazolates | Displacement of chloro intermediates | Topoisomerase inhibitors |
These structural features collectively position 2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid as a multifunctional building block for drug development. Its synthesis typically proceeds through condensation of 4-amino-3-nitrobenzoic acid derivatives followed by selective O-alkylation, with purification challenges arising from zwitterionic character that necessitates specialized chromatography or recrystallization techniques [3] [5]. Future research directions include exploring its incorporation into bifunctional enzyme inhibitors and leveraging its metal-chelating properties for diagnostic or theranostic applications.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1